2-Methylbenzothiazole

描述

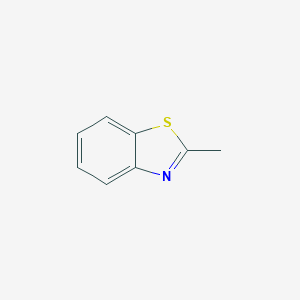

2-Methylbenzothiazole is an aromatic heterocyclic compound with the chemical formula C8H7NS. It is a derivative of benzothiazole, characterized by a benzene ring fused to a thiazole ring with a methyl group attached to the second carbon of the thiazole ring. This compound is a colorless to pale yellow liquid with a distinct odor and is used in various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: 2-Methylbenzothiazole can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminothiophenol with acetic anhydride in the presence of a base. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{S}\text{CH}_3 + \text{CH}_3\text{COOH} ]

Industrial Production Methods: In industrial settings, this compound is produced by adding acetic anhydride and 2-aminothiophenol halide into a glacial acetic acid reaction system. The mixture is then filtered, and the filtrate is cooled to 0-5°C. Sodium hydroxide aqueous solution is added drop by drop to adjust the pH to 7.0 ± 0.5. The product is extracted using an organic solvent, distilled, and purified .

化学反应分析

Types of Reactions: 2-Methylbenzothiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiol.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

科学研究应用

Chemical Structure and Synthesis

The chemical formula of 2-MBT is , and it features a benzothiazole core with a methyl group at the second position. Various synthetic methods have been developed to produce 2-MBT, including:

- Cu-catalyzed C-S coupling : This method allows for efficient synthesis under mild conditions using conventional or microwave heating techniques .

- Radical mechanisms : Some approaches utilize radical mechanisms for the synthesis of derivatives, enhancing the yield and selectivity of the desired products .

Biological Activities

2-MBT exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

- Antimicrobial Properties : Compounds derived from 2-MBT have shown significant antimicrobial activity against various pathogens. For instance, studies indicate that certain derivatives can inhibit the growth of drug-resistant Mycobacterium tuberculosis .

- Antitumor Activity : Research has demonstrated that modifications in the structure of 2-MBT can lead to compounds with enhanced antitumor properties. The presence of specific substituents has been linked to increased selectivity against tumor cells while minimizing toxicity to surrounding tissues .

- Photoswitchable Inhibitors : Some derivatives of 2-MBT have been developed as photoswitchable microtubule inhibitors, which enable precise control over cellular processes through light activation .

Applications in Agrochemicals

In the field of agrochemicals, 2-MBT is utilized as a building block for developing fungicides and herbicides. Its effectiveness in inhibiting fungal growth makes it an essential component in crop protection formulations. The compound's ability to enhance the durability of agricultural products contributes to its value in this sector .

Industrial Applications

- Rubber Additives : 2-MBT is employed as an additive in rubber manufacturing to improve durability and resistance to aging. Its incorporation into rubber formulations enhances performance characteristics such as tensile strength and elasticity.

- Dyes and Pigments : The compound serves as an intermediate in the synthesis of various dyes and pigments, leveraging its unique chemical properties to produce vibrant colors used in textiles and coatings.

Case Studies

Several case studies illustrate the diverse applications of 2-MBT:

作用机制

The mechanism of action of 2-Methylbenzothiazole and its derivatives involves the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the oxidative deamination of neurotransmitters. By inhibiting these enzymes, this compound derivatives increase the levels of neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative and psychiatric disorders .

相似化合物的比较

Benzothiazole: Lacks the methyl group at the second position.

2-Methylbenzimidazole: Contains a nitrogen atom instead of sulfur in the thiazole ring.

2-Methylbenzoxazole: Contains an oxygen atom instead of sulfur in the thiazole ring.

Uniqueness: 2-Methylbenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives are particularly potent as monoamine oxidase inhibitors, making it valuable in medicinal chemistry .

生物活性

2-Methylbenzothiazole (2-MBT) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of 2-MBT and its derivatives, drawing on various research findings and case studies.

Chemical Structure and Synthesis

2-MBT is characterized by a benzothiazole ring, which comprises a benzene ring fused with a thiazole ring. The presence of the methyl group at the second position of the benzothiazole enhances its reactivity and biological activity. Various synthetic methods have been developed to produce 2-MBT and its derivatives, including:

- Traditional multistep reactions

- One-pot atom economy processes using green chemistry principles

These methods often involve the introduction of pharmacophore groups to enhance biological activity while minimizing toxic byproducts .

Biological Activity Overview

The biological activities of 2-MBT can be categorized into several key areas:

- Antimicrobial Activity : 2-MBT and its derivatives have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, certain derivatives have shown effectiveness against Mycobacterium tuberculosis and Plasmodium falciparum, indicating potential as anti-TB and antimalarial agents .

- Antitumor Activity : Research has indicated that 2-MBT exhibits antiproliferative effects on human cancer cells. Derivatives of 2-MBT have been synthesized and evaluated for their ability to inhibit tumor cell growth, with some compounds showing enhanced potency compared to standard chemotherapeutics .

- Antioxidant Properties : The compound has also been studied for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases .

Antimicrobial Efficacy

A study reported the synthesis of 5-(2-methylbenzothiazol-5-yloxymethyl)isoxazole-3-carboxamide derivatives that exhibited potent activity against M. tuberculosis. The most effective compounds showed minimum inhibitory concentrations (MIC) of 1.4 and 1.9 µM, while remaining non-toxic to Vero cells (IC50 > 128 µM) .

Antitumor Activity

In another study, a series of C-2-substituted benzothiazoles were synthesized, revealing significant antiproliferative activity against various cancer cell lines. The introduction of different substituents at the C-2 position was found to enhance biological activity significantly .

Data Table: Summary of Biological Activities

The mechanisms underlying the biological activities of 2-MBT are complex and involve:

- Inhibition of Enzymatic Pathways : Certain derivatives act by inhibiting key enzymes involved in pathogen metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties are attributed to the ability of 2-MBT to scavenge free radicals, thereby reducing oxidative stress.

属性

IUPAC Name |

2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYYSGDWQCSKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049208 | |

| Record name | 2-Methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Methylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

238.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120-75-2 | |

| Record name | 2-Methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LX1XE6H8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °C | |

| Record name | 2-Methylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 2-methylbenzothiazole is C8H7NS, and its molecular weight is 149.21 g/mol.

A: this compound has been characterized using various spectroscopic techniques, including:* IR Spectroscopy: [, , , ] reveals characteristic absorption bands for the various functional groups present in the molecule. * NMR Spectroscopy (1H NMR and 13C NMR): [, , , , ] provides information about the hydrogen and carbon environments within the molecule, respectively.* UV-Vis Spectroscopy: [, , ] helps determine the electronic transitions and absorption properties of the molecule.* Mass Spectrometry: [, , ] is used to determine the molecular weight and fragmentation pattern of the molecule.

A: this compound exhibits good thermal stability, with a melting point higher than 200 °C. []

A: this compound is used in various applications, including:* Corrosion inhibitor: Studies have shown its effectiveness in inhibiting brass corrosion in acidic media. []* Precursor for dyes: It serves as a starting material for the synthesis of various dyes, including cyanine dyes [] and squarylium dyes. []* Ligand in metal complexes: It acts as a ligand in the formation of complexes with various metal ions, including copper(II), nickel(II), and chromium(I). [, , , ]

A: While this compound itself may not be a catalyst, it plays a key role in certain reactions. For instance, it is a reactant in the synthesis of functionalized quinolines via C(sp3)–H bond activation and tandem cyclization. []

A: Yes, Density Functional Theory (DFT) calculations have been used to investigate the reaction mechanism of the intramolecular aza-Wittig reaction involving this compound formation. []

A: Studies on brass corrosion inhibition show that substituting the 2-methyl group with other groups like amino, mercapto, or phenyl significantly influences the inhibition efficiency. [] In the synthesis of anti-tuberculosis agents, modifications to the benzothiazole core structure, particularly at the 5-position, were crucial for achieving potent activity against Mycobacterium tuberculosis. []

ANone: Specific information regarding SHE regulations for this compound is not extensively discussed in the provided research papers.

ANone: The provided research papers do not delve into the pharmacokinetic and pharmacodynamic properties of this compound.

A: Yes, several studies have investigated the biological activity of this compound derivatives, including:* Antileishmanial activity: Organometallic complexes incorporating this compound derivatives exhibited potent activity against Leishmania donovani parasites. []* Anti-tuberculosis activity: Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis in vitro. []

ANone: The provided research papers do not extensively discuss the development of resistance to this compound or its derivatives.

ANone: Detailed toxicological data and safety profiles for this compound are not extensively covered in the provided research papers.

ANone: The use of biomarkers and diagnostics is not extensively discussed in the provided research papers regarding this compound.

A: Various analytical techniques have been employed to characterize and quantify this compound and its derivatives, including:* X-ray crystallography: Used to determine the molecular structure of this compound derivatives. []* IR spectroscopy: Employed to identify functional groups and study metal-ligand interactions in complexes. [, , ]* NMR spectroscopy: Utilized to analyze the structure and isomeric composition of synthesized compounds. [, , , , ]* Mass spectrometry: Employed to determine molecular weight and fragmentation patterns. [, , ]* Elemental analysis: Used to confirm the elemental composition of synthesized compounds. [, , ]* Electrochemical methods: Employed to study the electrochemical properties of this compound-based compounds. []

ANone: The provided research papers do not provide specific details on the environmental impact or degradation pathways of this compound.

A: While specific dissolution and solubility studies are not detailed in the provided papers, this compound's use in various reactions suggests solubility in organic solvents like acetonitrile, acetone, and diethyl ether. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。